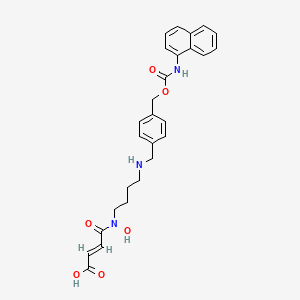
Jhdm-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jhdm-IN-1 is a compound known for its inhibitory effects on histone demethylases that contain the Jumonji C domain. This compound has shown significant inhibitory activity against various histone demethylases, including JMJD2C, JMJD2A, JMJD2E, PHF8, and JMJD3 . The compound’s molecular formula is C27H29N3O6, and it has a molecular weight of 491.54 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jhdm-IN-1 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with adjustments to accommodate larger volumes. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Jhdm-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .
Aplicaciones Científicas De Investigación
Jhdm-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the functions of histone demethylases and their role in epigenetic regulation
Biology: Employed in research to understand the mechanisms of gene expression and chromatin remodeling
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation, such as cancer
Industry: Utilized in the development of new drugs and chemical probes for various biological targets
Mecanismo De Acción
Jhdm-IN-1 exerts its effects by inhibiting histone demethylases that contain the Jumonji C domain. These enzymes are responsible for demethylating lysine residues on histone proteins, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound can alter the methylation status of histones, leading to changes in chromatin structure and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Jhdm-IN-2: Another inhibitor of histone demethylases with a similar structure but different inhibitory profiles.
Jhdm-IN-3: A compound with a different core structure but similar inhibitory activity against histone demethylases
Uniqueness
Jhdm-IN-1 is unique due to its high specificity and potency against a broad range of histone demethylases. Its ability to inhibit multiple targets makes it a valuable tool for studying epigenetic regulation and developing new therapeutic strategies .
Propiedades
Fórmula molecular |
C27H29N3O6 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
(E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C27H29N3O6/c31-25(14-15-26(32)33)30(35)17-4-3-16-28-18-20-10-12-21(13-11-20)19-36-27(34)29-24-9-5-7-22-6-1-2-8-23(22)24/h1-2,5-15,28,35H,3-4,16-19H2,(H,29,34)(H,32,33)/b15-14+ |
Clave InChI |
FOJNYQXAAPCEPX-CCEZHUSRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)/C=C/C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)C=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

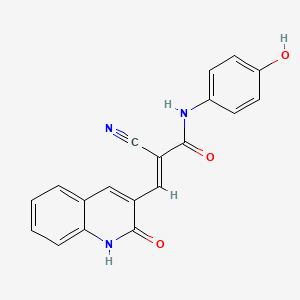
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
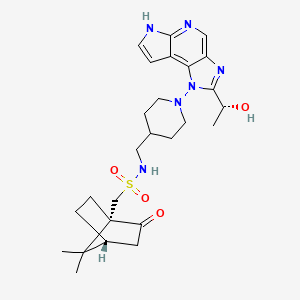
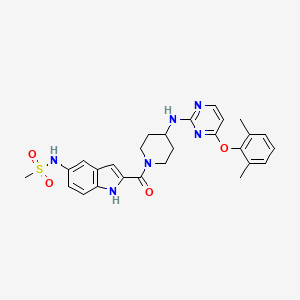
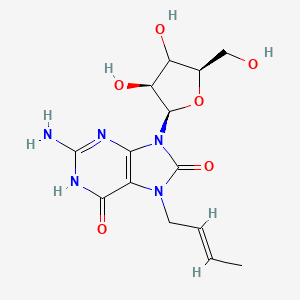
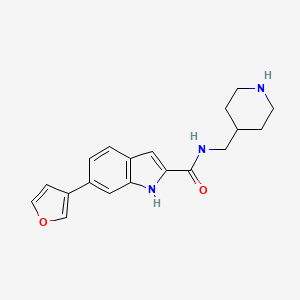
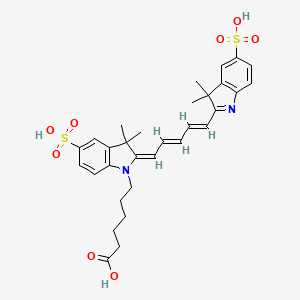
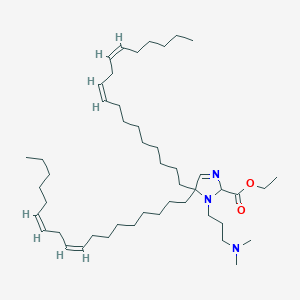
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
